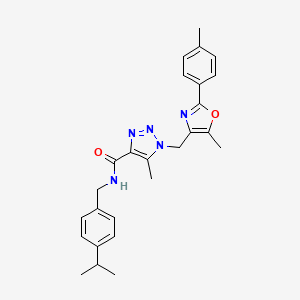

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The indoline and morpholino groups are both heterocyclic structures, which can have interesting electronic and steric properties. The oxalamide group is a type of amide, which is a key functional group in many biologically active compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The indoline group might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions. The morpholino group might act as a leaving group or a nucleophile, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic indoline group could contribute to its UV-visible absorption properties .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

The compound has been explored for its role as a neurokinin-1 (NK-1) receptor antagonist. One study demonstrated its high affinity and effectiveness in preclinical tests for conditions like emesis and depression, showcasing its potential in clinical administration (Harrison et al., 2001).

Synthesis and Structural Applications

The compound has been a subject of interest in chemical synthesis, particularly in the context of oxalamides. A study highlighted a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating its utility in creating various chemical structures (Mamedov et al., 2016).

Impact on Sleep-Wake Modulation

The compound's relevance extends to sleep-wake modulation research. A study examined how blockade of orexin-1 receptors affects sleep, suggesting that compounds like N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(3-(methylthio)phenyl)oxalamide might be instrumental in understanding and manipulating sleep patterns (Dugovic et al., 2009).

Antimicrobial and Anticancer Applications

This compound has also been studied for its potential antimicrobial and anticancer properties. One research highlighted its role in the synthesis of derivatives with potential activity against HIV-1 replication (Che et al., 2015). Another study focused on its use in creating structures with potential antimicrobial properties (Gul et al., 2017).

Chemical Sensing and Molecular Recognition

The compound has been involved in the development of novel chemosensors for the selective recognition of metal ions, showcasing its utility in environmental and analytical chemistry (Shally et al., 2020).

Fluorescent Chemosensors

Its derivative has been used to create cell-compatible fluorescent chemosensors for metal ions like Zn2+, relevant in biological and chemical studies (Zhang et al., 2012).

NMR Spectroscopy Studies

It has been used in studies involving 7Li NMR spectroscopy to understand complexation and ligand structures, contributing to the field of chemical analysis and molecular structure determination (Rezaeivala et al., 2021).

Antitubercular Activity

Research has also explored its derivatives for antitubercular activity, indicating its potential in developing new treatments for tuberculosis (Biava et al., 2010).

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S/c1-27-9-8-18-14-17(6-7-21(18)27)22(28-10-12-31-13-11-28)16-25-23(29)24(30)26-19-4-3-5-20(15-19)32-2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFUSVCYBJHAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2433826.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2433829.png)

![1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2433830.png)

![Ethyl 1-[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2433831.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2433832.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)

![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)

![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)